2-Acetamido-1,2-Dideoxynojirmycin
Overview
Description
2-Acetamido-1,2-Dideoxynojirmycin, also known as AB05831 or 2-ADN, is a highly potent and specific inhibitor of beta-hexosaminidase . It is used as an inhibitor (transition analogue) to identify, purify, differentiate, and characterize N-acetylglucosaminidase(s) (GlcNAcase) .
Synthesis Analysis
A stereoselective synthesis of 2-Acetamido-1,2-Dideoxynojirmycin (DNJNAc), the iminosugar analog of N-acetylglucosamine, has been described . This novel procedure allowed accessing ureido-DNJNAc conjugates through derivatization of the endocyclic amine on a key pivotal intermediate .Molecular Structure Analysis
The molecular formula of 2-Acetamido-1,2-Dideoxynojirmycin is C8H16N2O4 . Its molecular weight is 204.224 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetamido-1,2-Dideoxynojirmycin include a density of 1.35 g/cm3 . Its boiling point is 502.5ºC at 760 mmHg .Scientific Research Applications
Hexosaminidase Inhibition and Therapeutic Potential
2-Acetamido-1,2-dideoxyiminosugars, including 2-acetamido-1,2-dideoxynojirimycin (DNJNAc), are potent inhibitors of hexosaminidases. This property is significant for treating various diseases, particularly lysosomal storage disorders. A stereoselective synthesis method for DNJNAc has been developed, leading to the creation of potent and selective inhibitors for hexosaminidases like the human enzyme. These inhibitors are the first examples of neutral sp(2)-iminosugar-type inhibitors for hexosaminidases, with some derivatives displaying amphiphilic characteristics that could enhance their drug-like properties (de la Fuente et al., 2015).
Synthesis and Glycosidase Inhibition
The synthesis of 2-acetamido-1,2-dideoxy-D-galacto-nojirimycin (DGJNAc) from D-glucuronolactone has been reported. DGJNAc is the first sub-micromolar inhibitor of α-N-acetylgalactosaminidases. This compound is a potent competitive inhibitor, showcasing its potential in the inhibition of β-hexosaminidases (Best et al., 2010).
Structural Modifications and Hexosaminidase Discrimination
An efficient synthesis method for 2-acetamido-1,2-dideoxyallonojirimycin (DAJNAc) has been developed, which is a potent inhibitor of human placenta β-N-acetylglucosaminidase among the epimeric series. This synthesis procedure facilitates the preparation of sp(2)-iminosugar conjugates derived from DAJNAc. The resulting compounds display significant differences in inhibition potency towards mature and precursor forms of β-hexosaminidase, suggesting potential use in Tay-Sachs disease treatment (de la Fuente et al., 2016).
Safety And Hazards
Future Directions
2-Acetamido-1,2-Dideoxynojirmycin shows high therapeutic potential for the treatment of various diseases, including several lysosomal storage disorders . The development of ureido-DNJNAc derivatives, which are potent and selective inhibitors of β-hexosaminidase, opens the door for new therapeutic strategies . The amphiphilic character of the new ureido-DNJNAc is expected to confer better drug-like properties .
properties
IUPAC Name |
N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRAQQUMMCVTAV-LXGUWJNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C(C1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909404 | |
Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,2-Dideoxynojirmycin | |
CAS RN |
105265-96-1 | |
Record name | 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105265961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.